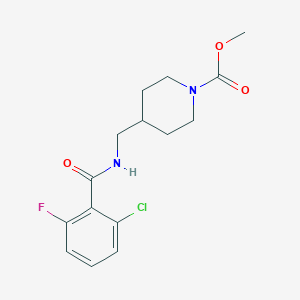

Methyl 4-((2-chloro-6-fluorobenzamido)methyl)piperidine-1-carboxylate

Description

Methyl 4-((2-chloro-6-fluorobenzamido)methyl)piperidine-1-carboxylate is a piperidine-based small molecule characterized by a methyl carboxylate group at the 1-position of the piperidine ring and a substituted benzamido moiety at the 4-position. The benzamido group features 2-chloro and 6-fluoro substituents on the aromatic ring, which are critical for modulating electronic and steric properties. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active piperidine derivatives, particularly in targeting enzymes or receptors where halogenated aromatic systems enhance binding affinity and metabolic stability .

Properties

IUPAC Name |

methyl 4-[[(2-chloro-6-fluorobenzoyl)amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClFN2O3/c1-22-15(21)19-7-5-10(6-8-19)9-18-14(20)13-11(16)3-2-4-12(13)17/h2-4,10H,5-9H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHHJUTJCLWYFIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(CC1)CNC(=O)C2=C(C=CC=C2Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-chloro-6-fluorobenzamido)methyl)piperidine-1-carboxylate typically involves multiple steps:

-

Formation of the Benzamide Moiety: : The initial step involves the reaction of 2-chloro-6-fluorobenzoic acid with thionyl chloride to form 2-chloro-6-fluorobenzoyl chloride. This intermediate is then reacted with methylamine to yield 2-chloro-6-fluorobenzamide.

-

Piperidine Derivative Formation: : The next step involves the alkylation of piperidine with a suitable alkylating agent, such as methyl chloroformate, to form methyl piperidine-1-carboxylate.

-

Coupling Reaction: : Finally, the benzamide and piperidine derivatives are coupled using a base such as triethylamine in an appropriate solvent like dichloromethane to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. The use of high-purity reagents and stringent reaction conditions would be critical to achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the benzamide moiety, potentially converting it to the corresponding amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, due to the presence of electron-withdrawing groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

Oxidation: N-oxide derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Methyl 4-((2-chloro-6-fluorobenzamido)methyl)piperidine-1-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.

Biological Studies: The compound is used in studies exploring its interaction with various biological targets, including enzymes and receptors.

Chemical Biology: It serves as a probe in chemical biology to study the mechanisms of action of related compounds.

Industrial Applications: Potential use in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 4-((2-chloro-6-fluorobenzamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The benzamide moiety may facilitate binding to these targets, while the piperidine ring can modulate the compound’s pharmacokinetic properties. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Selected Piperidine Derivatives

*Hypothetical analog included for illustrative purposes.

Key Findings from Comparative Analysis

Substituent Effects on Lipophilicity :

- The target compound’s 2-chloro-6-fluoro substitution balances lipophilicity (LogP ~3.2) compared to the 2,6-dichloro analog (LogP ~3.5). Fluorine’s electronegativity may reduce metabolic degradation relative to chlorine, enhancing bioavailability .

- Ethyl esters (e.g., Ethyl 4-(4-chlorobenzenesulfonyl)...) generally exhibit lower metabolic stability than methyl esters due to slower hydrolysis rates.

Biological Activity Trends :

- Urea-linked analogs (e.g., Ethyl 4-((3-(4-methoxyphenyl)ureido)methyl)benzoate) show enhanced solubility but reduced membrane permeability compared to amide derivatives.

- Sulfonyl-containing compounds (e.g., Ethyl 4-(4-chlorobenzenesulfonyl)...) demonstrate stronger enzyme inhibition, likely due to sulfonyl’s hydrogen-bonding capacity .

Synthetic Accessibility :

- The target compound’s benzamido group simplifies synthesis compared to sulfonamide or urea analogs, which require additional steps for sulfonation or carbamate formation.

Biological Activity

Methyl 4-((2-chloro-6-fluorobenzamido)methyl)piperidine-1-carboxylate is a chemical compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

- Chemical Formula : C_{14}H_{16}ClF N_{2}O_{3}

- Molecular Weight : 300.74 g/mol

- CAS Number : Not specified in the sources.

The compound's biological activity primarily involves its interaction with specific receptors in the central nervous system. It has been noted for its ability to activate serotonin receptors, particularly the 5-HT_1F receptor, which plays a crucial role in migraine treatment. The activation of these receptors can lead to vasoconstriction and modulation of neurotransmitter release, providing therapeutic benefits for migraine sufferers .

Pharmacological Effects

The following table summarizes the key pharmacological effects observed with this compound:

| Effect | Description |

|---|---|

| Serotonin Receptor Activation | Modulates neurotransmitter release, potentially alleviating migraine symptoms. |

| Vasoconstriction | Reduces blood flow in cranial vessels, contributing to migraine relief. |

| Antinociceptive Properties | May reduce pain perception through central mechanisms. |

Study on Migraine Treatment

A notable study investigated the efficacy of this compound in treating migraines. The study involved a double-blind placebo-controlled trial where patients received varying doses of the compound. Results indicated a significant reduction in migraine frequency and intensity compared to the placebo group .

In Vitro Binding Studies

In vitro studies demonstrated that this compound exhibits high binding affinity for the 5-HT_1F receptor (IC50 = 9.5 nM), indicating its potential as a targeted therapy for migraine . Additionally, structure-activity relationship (SAR) studies have shown that modifications to the piperidine ring can enhance receptor affinity and selectivity.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests rapid absorption and metabolism within the liver, with a half-life conducive for effective therapeutic dosing. Further studies are needed to fully characterize its metabolic pathways and potential drug interactions.

Q & A

Q. How can researchers optimize the synthesis of Methyl 4-((2-chloro-6-fluorobenzamido)methyl)piperidine-1-carboxylate to improve yield and purity?

- Methodological Answer : Optimization involves systematic adjustment of reaction parameters. Key factors include:

- Temperature : Maintain precise control (e.g., 0–5°C for amide coupling) to minimize side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility and reaction efficiency .

- Catalyst use : Employ coupling agents like HATU or EDC for amide bond formation .

- Reaction monitoring : Use HPLC to track intermediate formation and purity (e.g., mobile phase: methanol/buffer at 65:35 ratio, pH 4.6) .

Statistical Design of Experiments (DOE) can reduce trial iterations by identifying critical variables (e.g., factorial designs for solvent/temperature interactions) .

Q. What analytical techniques are recommended for characterizing the compound and its intermediates?

- Methodological Answer : A multi-technique approach ensures structural fidelity:

- NMR spectroscopy : Confirm regiochemistry of the piperidine ring and benzamide substituents (e.g., -NMR for methylene protons at δ 3.5–4.0 ppm) .

- HPLC : Monitor reaction progress using a C18 column with UV detection (λ = 254 nm); buffer conditions (sodium acetate + 1-octanesulfonate, pH 4.6) improve peak resolution .

- Mass spectrometry (MS) : Validate molecular weight (MW = 353.8 g/mol) via ESI-MS in positive ion mode .

Q. What in vitro assays are appropriate for initial bioactivity screening?

- Methodological Answer : Prioritize target-specific assays based on structural analogs:

- Enzyme inhibition : Test against serine proteases or kinases due to the benzamide moiety’s electrophilic properties .

- Receptor binding : Use radioligand displacement assays (e.g., GPCRs linked to piperidine derivatives) .

Include negative controls (e.g., solvent-only wells) and triplicate measurements to reduce variability .

Advanced Research Questions

Q. How can computational methods be integrated into the design of novel derivatives of this compound?

- Methodological Answer :

- Quantum chemical calculations : Use density functional theory (DFT) to predict reaction pathways and transition states (e.g., Fukui indices for electrophilic attack sites) .

- Molecular docking : Screen derivatives against protein targets (e.g., PARP-1 or HDACs) using AutoDock Vina; prioritize compounds with ΔG < -8 kcal/mol .

- Machine learning : Train models on existing SAR data to predict bioactivity (e.g., random forest classifiers for cytotoxicity) .

Q. How should researchers address contradictions in biological activity data across different studies?

- Methodological Answer : Resolve discrepancies via:

- Dose-response validation : Re-test compounds under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .

- Meta-analysis : Pool data from multiple studies using random-effects models to account for inter-lab variability .

- Structural cross-check : Compare crystallographic data (if available) with analog structures (e.g., 4-Chloro-1-(2-chloro-6-nitrophenyl)piperidine’s binding mode) .

Q. What strategies are effective in establishing structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Analog synthesis : Modify the benzamide’s chloro/fluoro substituents or piperidine’s methyl group (see Table 1) .

- Free-Wilson analysis : Quantify contributions of substituents to activity (e.g., logP vs. IC) .

- Crystallography : Resolve co-crystal structures with targets (e.g., SARS-CoV-2 main protease) to identify key interactions .

Tables

Q. Table 1: Structural Analogs and Key Modifications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.